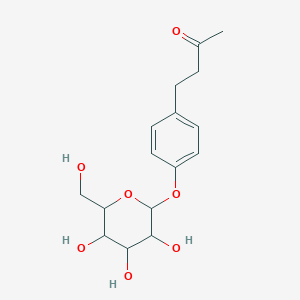

4-(4-Hydroxyphenyl)-2-butanone glucoside

Description

Contextualization of Glycosides as Precursors in Plant Metabolomics

In the intricate world of plant metabolomics, glycosides represent a significant class of secondary metabolites. These compounds consist of a sugar molecule (the glycone) bonded to a non-sugar molecule, known as the aglycone. Plants have evolved sophisticated mechanisms to manage the production and storage of a vast array of volatile organic compounds (VOCs), which are crucial for processes like attracting pollinators, deterring pests, and plant defense. nih.govtandfonline.com Many of these volatile compounds, particularly those with hydroxyl groups, are stored in a non-volatile, water-soluble, and less toxic form as glycosidically bound volatiles (GBVs). nih.govtandfonline.commdpi.com

Significance of Raspberry Ketone Glucoside as a Glycosidically Bound Volatile Compound

Raspberry ketone, chemically known as 4-(4-hydroxyphenyl)butan-2-one, is the primary compound responsible for the characteristic aroma of raspberries (Rubus idaeus). acs.orgfrontiersin.org In plant tissues, this potent aroma compound is often found in its glycosidically bound form, raspberry ketone glucoside. This conversion is a rapid enzymatic process within the plant cells, effectively sequestering the volatile raspberry ketone into a stable, non-volatile glucoside. researchgate.net

The significance of raspberry ketone glucoside lies in its role as a storage form. Research has shown that when raspberry ketone is produced in transgenic plants like tobacco (Nicotiana tabacum), it is quickly converted to its glucoside form. acs.orgresearchgate.net For instance, in engineered tobacco leaves, only trace amounts of the free raspberry ketone aglycone were detected, while raspberry ketone glucoside accumulated to measurable levels. acs.org This finding suggests that endogenous enzymes in the host plant, likely UDP-glycosyltransferases, readily act on the newly synthesized raspberry ketone. researchgate.net The presence of raspberry ketone glucoside has also been identified in other plant species through metabolomic analyses, such as in the leaves of Malus sieversii seedlings under freezing stress and in hop (Humulus lupulus) cones, where its levels are primarily influenced by genotype. cuny.edumdpi.com This indicates its role as a component of the plant's broader metabolic response to both genetic programming and environmental stimuli.

Overview of Research Trajectories for Raspberry Ketone Glucoside

Academic and industrial interest in raspberry ketone has spurred several distinct research trajectories that inherently involve its glucoside precursor.

Metabolic Engineering and Biosynthesis: A primary research focus is the heterologous production of raspberry ketone in microbial and plant systems. Because raspberry ketone is found in very low concentrations in nature (1-4 mg/kg in fruits), its extraction is economically unviable for the high demand in the flavor and fragrance industries. acs.orgfrontiersin.org Researchers have successfully engineered metabolic pathways in hosts like Escherichia coli, Saccharomyces cerevisiae, and tobacco plants to produce raspberry ketone. acs.orgoup.com In these studies, the production of raspberry ketone glucoside is often a key outcome and a metric of success, as it represents the total amount of the target compound synthesized by the host organism. researchgate.net For example, redirecting the metabolic flux away from anthocyanin synthesis and toward the phenylpropanoid pathway in transgenic tobacco resulted in the accumulation of both raspberry ketone and, more significantly, its glycoside. researchgate.net

Enzymatic Hydrolysis for Natural Flavor Production: Another significant research avenue involves the biocatalytic conversion of naturally occurring glycosides to produce "natural" raspberry ketone. This approach circumvents chemical synthesis and relies on enzymatic processes. nih.govacs.org Studies have investigated the use of rhododendrol (B1680608) glycosides, such as betuloside, which are extracted from renewable resources like birch bark. nih.govacs.org The first step in this biocatalytic cascade is the hydrolysis of the glycosidic bond by enzymes like β-glucosidase to release rhododendrol, a direct precursor that is then oxidized to raspberry ketone. nih.govacs.org This research focuses on optimizing enzyme selection and reaction conditions for high-yield conversion. nih.gov

Metabolomic Profiling: Advanced analytical techniques are being used to identify and quantify raspberry ketone glucoside in various plant species. Metabolomic studies have confirmed its presence in plants beyond raspberry, often as part of the plant's response to stress. mdpi.com For example, analysis of hop varieties showed that the accumulation of raspberry ketone glucoside was largely dependent on the plant's genotype, which has implications for the aroma development in products like beer. cuny.edu These studies help to understand the natural distribution and physiological role of the compound in the plant kingdom.

The table below summarizes findings from studies on the production of raspberry ketone and its glucoside in engineered host organisms.

| Host Organism | Genetic Modification | Product(s) Detected | Concentration | Reference |

| Nicotiana benthamiana | Transient expression of RpBAS and At4CL | Raspberry ketone glucoside | Up to 0.2 µg/g dry weight | acs.org |

| Nicotiana benthamiana | Transient expression with synthetic fusion-enzyme (4CL-BAS) | Raspberry ketone | Over 30 µg/g | acs.org |

| Saccharomyces cerevisiae | Constitutive expression of engineered pathway | Raspberry ketone | Up to 60 mg/L | acs.org |

| Nicotiana tabacum | Stable expression of RZS1, BAS, and PAP1 | Raspberry ketone glucoside | 2.2 µg/g fresh weight | researchgate.net |

| Nicotiana tabacum | RNAi silencing of CHS, plus RZS1, BAS, PAP1 | Raspberry ketone, Raspberry ketone glucoside | 0.45 µg/g FW, 4.5 µg/g FW | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O7/c1-9(18)2-3-10-4-6-11(7-5-10)22-16-15(21)14(20)13(19)12(8-17)23-16/h4-7,12-17,19-21H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDONYWHRKBUDOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-(4-Hydroxyphenyl)-2-butanone glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034863 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38963-94-9 | |

| Record name | 4-(4-Hydroxyphenyl)-2-butanone glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034863 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110 - 112 °C | |

| Record name | 4-(4-Hydroxyphenyl)-2-butanone glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034863 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Structural Elucidation and Analytical Characterization

Spectroscopic Methodologies for Structural Determination

Spectroscopic methods are indispensable for elucidating the molecular structure of raspberry ketone glucoside. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and mass of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules. While specific NMR data for raspberry ketone glucoside is not extensively published, the analysis of its aglycone, raspberry ketone, provides foundational information. For instance, ¹H and ¹³C NMR are used to confirm the identity and purity of raspberry ketone, often after its separation by column chromatography unicam.it.

Deuterium (B1214612) (²H) NMR spectroscopy has been employed to determine the site-specific natural abundance deuterium distribution of raspberry ketone, which helps in distinguishing between natural and synthetic sources of the compound dss.go.th. This technique can provide insights into the biosynthetic pathways of the molecule.

Table 1: Representative ¹³C-NMR Spectral Data for Raspberry Ketone (Aglycone)

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C-2 (C=O) | 209.0 |

| C-4' | 154.0 |

| C-1' | 132.8 |

| C-2', 6' | 129.4 |

| C-3', 5' | 115.3 |

| C-3 | 45.4 |

| C-4 | 30.1 |

| C-1 | 28.9 |

Source: Data adapted from organic spectroscopy research findings. blogspot.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of raspberry ketone glucoside and to confirm its structure by analyzing its fragmentation patterns. The molecular formula for raspberry ketone glucoside is C₁₆H₂₂O₇, with a molecular weight of approximately 326.34 g/mol nih.gov.

Liquid chromatography-mass spectrometry (LC-MS) is a key technique used for the analysis of phenolic compounds like raspberry ketone and its glucoside chromatographyonline.com. Electrospray ionization (ESI) is a common ionization source used in MS for analyzing such compounds nih.gov. In studies involving the biocatalytic production of raspberry ketone, MS analysis confirmed the final product with a mass-to-charge ratio (m/z) of 163 [M-H]⁻ for the deprotonated raspberry ketone molecule nih.gov. This demonstrates the utility of MS in identifying the core structure of the glucoside.

Chromatographic and Spectrometric Approaches for Detection and Quantification

Chromatographic techniques are essential for separating raspberry ketone glucoside from complex mixtures, while spectrometric methods provide the means for its detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative determination of raspberry ketone and its derivatives in various samples, including food supplements and cosmetic products unicam.itscirp.orgscirp.org.

An HPLC-DAD (Diode-Array Detection) method has been developed to quantify raspberry ketone in food supplements. This method demonstrated good linearity over a concentration range of 0.1 to 2.0 mg/L with a regression coefficient (R²) of 0.9999 unicam.it. For enhanced sensitivity, HPLC coupled with fluorescence detection is used, often involving pre-column derivatization to make the molecule fluorescent scirp.orgscirp.org. One such method uses 4-(N,N-dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-COCl) as a derivatizing agent, allowing for detection at the picomole level scirp.org.

Table 2: Example of HPLC Method Parameters for Raspberry Ketone Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 3.0 mm, 5 µm) scirp.org |

| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid scirp.orgscirp.org |

| Flow Rate | 0.5 mL/min scirp.org |

| Detection | Fluorescence (Ex: 440 nm, Em: 543 nm) after derivatization scirp.org |

| Limit of Detection (LOD) | 0.01 µg/mL scirp.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing the volatile aglycone, raspberry ketone, particularly after its release from the glucoside form. This typically involves an enzymatic hydrolysis step using an enzyme like β-glucosidase to cleave the glycosidic bond researchgate.net.

In studies of transgenic plants engineered to produce raspberry ketone, GC-MS analysis of extracts after enzymatic hydrolysis confirmed the presence of raspberry ketone, which was not detectable as a free volatile compound otherwise researchgate.net. The identification is achieved by comparing the retention time and mass spectrum of the analyte with that of an authentic standard researchgate.net. This combined GC-MS approach provides both separation and structural confirmation, making it a robust tool for analyzing glycosidically-bound volatiles chromatographyonline.comresearchgate.net.

Fourier Transform Infrared (FT-IR) spectrometry is a rapid and non-destructive technique that has been developed for the direct measurement and quantification of raspberry ketone in nutraceutical formulations benthamopen.comresearchgate.net. This method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

By measuring the absorbance at characteristic wavenumbers, a calibration model can be developed based on Beer-Lambert law to determine the concentration of the compound researchgate.net. FT-IR analysis of raspberry-containing samples shows characteristic bands related to the various functional groups present in the constituent molecules, including O-H stretching vibrations from polysaccharides and phenolic compounds researchgate.net. This technique offers a simple and fast alternative to chromatographic methods for routine quantitative analysis researchgate.net.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Raspberry ketone glucoside |

| Raspberry ketone |

| Glucose |

| Rhododendrol (B1680608) |

Biosynthetic Pathways and Precursor Relationships

General Phenylpropanoid Pathway Involvement

The journey to raspberry ketone glucoside begins with the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of essential compounds. acs.org This pathway transforms phenylalanine into key precursors for various specialized metabolites.

Role of Phenylalanine Ammonia-Lyase (PAL) in Initial Steps

The first committed step in the phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). acs.orgnih.govnih.gov This enzymatic conversion yields trans-cinnamic acid, marking the entry point for the biosynthesis of numerous phenylpropanoids, including the precursors to raspberry ketone. acs.org Some PAL enzymes, such as the one from Rhodosporidium toruloides, can also act on L-tyrosine, a process referred to as tyrosine ammonia (B1221849) lyase (TAL) activity, directly forming p-coumaric acid. google.comresearchgate.netnih.gov

Cinnamate-4-Hydroxylase (C4H) and p-Coumarate CoA Ligase (4CL) Activities

Following the formation of cinnamic acid, the enzyme Cinnamate-4-Hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid. acs.orgnih.govgoogle.com Subsequently, p-Coumarate:CoA Ligase (4CL) catalyzes the ATP-dependent activation of p-coumaric acid to its corresponding thioester, p-coumaroyl-CoA. acs.orgnih.govgoogle.comoup.com This activated molecule is a critical branch-point intermediate in the phenylpropanoid pathway, serving as a precursor for various classes of compounds. acs.orgnih.gov

Raspberry Ketone Glucoside Formation from p-Coumaroyl-CoA

The specific branch leading to raspberry ketone glucoside commences with the utilization of p-coumaroyl-CoA by a distinct set of enzymes.

Function of Benzalacetone Synthase (BAS) in Polyketide Synthesis

Benzalacetone Synthase (BAS), a type III polyketide synthase, plays a pivotal role in the formation of the raspberry ketone backbone. acs.orgnih.govmdpi.com It catalyzes the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA to produce 4-hydroxybenzalacetone, also known as p-hydroxybenzalacetone. acs.orggoogle.commdpi.com This reaction involves a unique double decarboxylation event. oup.com

Benzalacetone Reductase (BAR) and Subsequent Reduction Steps

The next step involves the reduction of the double bond in 4-hydroxybenzalacetone to form raspberry ketone [4-(4-hydroxyphenyl)butan-2-one]. google.commdpi.com This reaction is catalyzed by an NADPH-dependent enzyme known as Benzalacetone Reductase (BAR). google.commdpi.comfrontiersin.org In some organisms, such as Escherichia coli, a curcumin (B1669340)/dihydrocurcumin reductase named CurA has been shown to exhibit this benzalacetone reductase activity. nih.gov

Glycosylation by UDP-Glycosyltransferases (UGTs)

The final step in the formation of raspberry ketone glucoside is the attachment of a glucose molecule to the raspberry ketone aglycone. This glycosylation is carried out by UDP-Glycosyltransferases (UGTs). nih.govacs.org These enzymes transfer a glucose moiety from an activated sugar donor, typically UDP-glucose, to the hydroxyl group of raspberry ketone. oup.com For instance, UGT92G6 from grapevine (Vitis vinifera) has been shown to glucosylate raspberry ketone in vitro. nih.govoup.com This glycosylation step enhances the water solubility and stability of the compound. The production of raspberry ketone and its glycosides has been demonstrated in transgenic tobacco plants through the heterologous expression of biosynthetic enzymes. nih.govdoaj.orgresearchgate.net

Intermediates and Related Glycosides in Biosynthesis

The biosynthesis of raspberry ketone can be achieved through various pathways, including biocatalytic methods that utilize naturally occurring precursors. nih.govnih.gov A significant approach involves the enzymatic conversion of rhododendrol (B1680608) glycosides, which are found in renewable resources such as the inner bark of birch trees. nih.govacs.orgfigshare.com This process is typically a two-step enzymatic cascade. nih.govacs.org The initial step is the hydrolysis of the glycosidic bond to release rhododendrol, which is then oxidized in the second step to form raspberry ketone. nih.govacs.orgresearchgate.net

Rhododendrol Glycosides as Natural Precursors (e.g., Betuloside, Apiosylrhododendrin)

Rhododendrol glycosides serve as key natural precursors in the biocatalytic production of raspberry ketone. nih.govresearchgate.net These compounds are prominently found in the inner bark of birch species like Betula pubescens, making them a sustainable starting material. nih.govacs.org The composition and proportion of these glycosides can vary depending on the plant's origin. nih.govacs.orgfigshare.com

The two primary rhododendrol glycosides involved in this process are:

Betuloside: This compound can be hydrolyzed by the enzyme β-glucosidase, which breaks the glycosidic bond to yield rhododendrol and glucose. nih.govacs.org Betuloside is often found accompanied by its aglycone, betuligenol, which is (-)-rhododendrol. google.com

Apiosylrhododendrin (B14082595): This glycoside can also be converted to rhododendrol. One method involves its hydrolysis by the commercial enzyme preparation RAPIDASE, which cleaves it into betuloside and apiose. nih.govacs.orgfigshare.com Subsequent hydrolysis of the resulting betuloside then yields rhododendrol.

The enzymatic hydrolysis of these glycosides is the crucial first stage in the biocatalytic cascade leading to raspberry ketone. nih.govacs.orgnih.gov

Conversion of Rhododendrol to Raspberry Ketone

Following the hydrolysis of rhododendrol glycosides, the resulting rhododendrol (also known as betuligenol or 4-(4-hydroxyphenyl)butan-2-ol) undergoes an oxidation step to produce raspberry ketone. acs.orggoogle.com This transformation is catalyzed by an enzyme with alcohol dehydrogenase (ADH) activity. nih.govacs.orggoogle.com

The process involves an oxidoreductase, specifically an NAD(P)-dependent alcohol dehydrogenase, which facilitates the dehydrogenation of rhododendrol. nih.govacs.orggoogle.com The choice of ADH can be critical, as rhododendrol exists in two enantiomeric forms, (R)- and (S)-rhododendrol. nih.gov Different ADHs exhibit selectivity for one enantiomer over the other. nih.gov For instance, to achieve a high conversion rate from a racemic mixture of rhododendrol, a combination of an (R)-selective ADH and an (S)-selective ADH can be employed. nih.gov This enzymatic oxidation represents the final step in converting the natural precursor into the desired raspberry ketone. nih.govacs.org

Enzymatic and Chemical Transformations

Glycosidic Hydrolysis Mechanisms

The initial and pivotal step in utilizing raspberry ketone glucoside is the hydrolysis of the glycosidic linkage that connects the glucose molecule to the raspberry ketone aglycone. This process can be achieved through both enzymatic and chemical catalysis, each with distinct mechanisms.

Beta-Glucosidase-Mediated Cleavage of Glycosidic Bonds

Enzymatic hydrolysis of raspberry ketone glucoside is predominantly carried out by β-glucosidases (EC 3.2.1.21). These enzymes are highly specific for β-glycosidic bonds, such as the one present in raspberry ketone glucoside. The cleavage reaction releases glucose and the aglycone. khanacademy.orgcazypedia.org

The mechanism of β-glucosidase action typically follows a retaining or inverting pathway. In the common retaining mechanism, two key carboxylic acid residues in the enzyme's active site are involved. One acts as a nucleophile, attacking the anomeric carbon and forming a covalent glycosyl-enzyme intermediate, while the other acts as an acid/base catalyst, protonating the glycosidic oxygen to facilitate the departure of the aglycone. Subsequently, a water molecule, activated by the acid/base residue (now acting as a base), hydrolyzes the intermediate, releasing the glucose moiety with a net retention of the anomeric stereochemistry. cazypedia.org

Research has demonstrated the effective use of β-glucosidase from almonds for the hydrolysis of rhododendrol (B1680608) glycosides, which are precursors to raspberry ketone. acs.org In transgenic tobacco plants engineered to produce raspberry ketone, the compound is often stored as its glucoside. Enzymatic hydrolysis using almond β-glucosidase is a standard method to release the raspberry ketone for analysis. cdnsciencepub.comzuj.edu.jonih.gov Similarly, yeast strains possessing β-glucosidase activity have been utilized for the biotransformation of raspberry ketone glucoside. researchgate.net

Acid-Catalyzed Hydrolysis of Raspberry Ketone Glucoside

Chemical hydrolysis of the glycosidic bond in raspberry ketone glucoside can be achieved using acid catalysis. The generally accepted mechanism for the acid-catalyzed hydrolysis of O-glycosides involves a two-step process.

First, a rapid, equilibrium-controlled protonation of the glycosidic oxygen atom occurs, forming a conjugate acid. This protonation makes the aglycone a better leaving group. The second step is the slow, rate-determining unimolecular heterolysis of the C-O bond, which results in the formation of the alcohol (the aglycone, in this case, rhododendrol or raspberry ketone) and a resonance-stabilized cyclic oxocarbenium ion intermediate from the glycone portion. This carbocation is then rapidly attacked by a water molecule to yield the free glucose and regenerate the acid catalyst.

The rate of acid hydrolysis can be influenced by the nature of the aglycone. Studies on various phenyl β-D-glucopyranosides have shown that electron-repelling substituents on the phenyl group facilitate the hydrolysis, whereas electron-attracting substituents impede it. This is because electron-donating groups can help stabilize the partial positive charge that develops on the glycosidic oxygen during the transition state of the heterolysis step.

Bioconversion Pathways from Glycosidic Precursors

The biotechnological production of raspberry ketone often relies on multi-step enzymatic conversions starting from naturally available glycosidic precursors. A prominent pathway involves the hydrolysis of rhododendrol glycosides followed by the oxidation of the resulting rhododendrol.

Enzymatic Conversion of Rhododendrol Glycosides to Rhododendrol

A sustainable route for producing raspberry ketone utilizes rhododendrol glycosides extracted from renewable resources like the inner bark of birch trees (Betula species). acs.org These natural extracts can contain a mixture of rhododendrol glycosides, such as betuloside and apiosylrhododendrin (B14082595). acs.org

The conversion of these glycosides to rhododendrol is a critical hydrolysis step. Betuloside, which is 4-(p-hydroxyphenyl)butan-2-ol-β-D-glucopyranoside, can be directly hydrolyzed by β-glucosidase to yield rhododendrol and glucose. acs.org For more complex glycosides like apiosylrhododendrin, a two-step enzymatic process might be necessary. For instance, the commercial enzyme preparation RAPIDASE has been shown to first hydrolyze apiosylrhododendrin to betuloside and apiose, with the resulting betuloside then being cleaved by β-glucosidase activity present in the same preparation. acs.org Studies have optimized this hydrolysis step, achieving high conversion rates of rhododendrol glycosides to rhododendrol. acs.org

Oxidation of Rhododendrol to Raspberry Ketone by Oxidoreductases

The final step in this bioconversion pathway is the oxidation of the secondary alcohol group of rhododendrol to the ketone group of raspberry ketone. This transformation is catalyzed by oxidoreductases, specifically alcohol dehydrogenases (ADHs, E.C. 1.1.1.1).

Rhododendrol exists as two enantiomers, (R)- and (S)-rhododendrol, and the enantiomeric composition can vary depending on the natural source. This necessitates the use of ADHs with specific stereoselectivity. To address this, an "ADH toolbox" approach has been developed, assembling a collection of ADHs that can selectively oxidize either the (R)- or (S)-enantiomer.

For example, ADHs from Lactobacillus brevis (LB-ADH) and Lactobacillus kefir (LK-ADH) have shown specificity for oxidizing (R)-rhododendrol, while ADHs from Rhodococcus ruber (RR-ADH) and Equus caballus (ADH1E) are selective for (S)-rhododendrol. By using a combination of (R)- and (S)-selective ADHs, it is possible to achieve high conversion of racemic rhododendrol to raspberry ketone. These enzymatic reactions typically require a cofactor, such as NAD⁺ or NADP⁺, and often incorporate a cofactor recycling system to improve process efficiency and reduce costs. This biocatalytic cascade, starting from natural rhododendrol glycosides and proceeding through hydrolysis and stereoselective oxidation, represents a green and efficient method for the production of natural raspberry ketone.

Biotechnological Production and Metabolic Engineering

Microbial Host Systems for Raspberry Ketone Glucoside Production and Related Compounds

Microbial fermentation offers a scalable and controlled environment for producing complex natural products. Several microorganisms have been engineered to synthesize raspberry ketone, the direct precursor to its glucoside form. The general biosynthetic pathway involves the conversion of L-tyrosine or L-phenylalanine to p-coumaric acid, which is then activated to p-coumaroyl-CoA. This intermediate is condensed with malonyl-CoA by benzalacetone synthase (BAS) to form p-hydroxybenzalacetone, which is subsequently reduced by a benzalacetone reductase (BAR) to yield raspberry ketone. nih.govfrontiersin.orgvtt.fi

Escherichia coli has been successfully engineered to produce raspberry ketone de novo from simple carbon sources like glucose. frontiersin.orgfrontiersin.org Key metabolic engineering strategies focus on increasing the supply of essential precursors, namely p-coumaric acid and malonyl-CoA. nih.govnih.gov

To boost the production of p-coumaric acid, researchers have engineered E. coli to overproduce its precursor, tyrosine. nih.govfrontiersin.org This involves manipulating the aromatic amino acid pathway. The introduction and overexpression of genes such as p-coumaric acid CoA ligase from Agrobacterium tumefaciens and a modified benzalacetone synthase (BAS) from Chinese rhubarb (Rheum palmatum) are crucial for the conversion pathway. nih.govfrontiersin.orgnih.gov

A significant bottleneck in production is the availability of intracellular malonyl-CoA. To address this, strategies have included the overexpression of the fabF gene, which encodes β-ketoacyl-acyl carrier protein synthetase II, thereby increasing the malonyl-CoA pool available for condensation with p-coumaroyl-CoA. nih.govnih.gov Through these combined approaches, including fed-batch fermentation, engineered E. coli strains have achieved raspberry ketone titers of up to 62 mg/L from glucose. frontiersin.orgnih.gov

Saccharomyces cerevisiae, or baker's yeast, is another popular host for metabolic engineering due to its GRAS (Generally Regarded as Safe) status and robustness in industrial fermentations. nih.gov Engineering efforts in yeast have focused on both de novo synthesis and bioconversion of supplemented precursors. nih.govresearchgate.net

For de novo production, a modular metabolic engineering approach has proven effective. researchgate.net This involves optimizing four key modules: the raspberry ketone synthesis pathway, the aromatic amino acid precursor pathway (Mod.Aro), the p-coumaric acid pathway (Mod. p-CA), and the malonyl-CoA supply pathway (Mod. M-CoA). researchgate.net By overexpressing feedback-insensitive versions of key enzymes like DAHP synthase and chorismate mutase, the flux towards tyrosine is enhanced. vtt.fiacs.org

A critical innovation has been the creation of synthetic fusion enzymes, such as linking 4-coumaric acid ligase (4CL) and benzalacetone synthase (BAS). vtt.finih.gov This fusion protein channels the substrate p-coumaroyl-CoA directly from the first enzyme to the second, improving efficiency and reducing the loss of intermediates to competing pathways. vtt.finih.gov Using these multi-faceted strategies, engineered S. cerevisiae strains have produced up to 63.5 mg/L of raspberry ketone in flask cultures, the highest titer reported in yeast to date. researchgate.net

Corynebacterium glutamicum, an industrial workhorse for amino acid production, has also been engineered for the synthesis of raspberry ketone. nih.govportlandpress.com This Gram-positive bacterium serves as a robust chassis for producing various valuable compounds. portlandpress.comnih.gov

Engineering in C. glutamicum has primarily focused on the bioconversion of supplemented p-coumaric acid into raspberry ketone. nih.govresearchgate.net This is achieved by heterologously expressing genes encoding benzalacetone synthase (BAS) from Rheum palmatum and a suitable benzalacetone reductase (BAR). nih.govnih.gov Researchers discovered that curcumin (B1669340) reductase (CurA) from E. coli exhibits effective BAR activity in C. glutamicum. nih.govnih.gov By expressing codon-optimized versions of these genes, engineered strains were able to accumulate up to 99.8 mg/L of raspberry ketone from p-coumaric acid. nih.govresearchgate.net Further engineering to enhance the supply of the NADPH cofactor, which is required by the reductase, has also been explored to improve final product titers. nih.gov

Table 1: Microbial Production of Raspberry Ketone

Plant Metabolic Engineering for Glycoside Accumulation

Plants are natural producers of a vast array of secondary metabolites, often storing them as stable, water-soluble glycosides. This makes plant-based systems, or "biofactories," an attractive platform for producing raspberry ketone glucoside. nih.govnih.gov Nicotiana species, in particular, are widely used for transient and stable expression of heterologous genes due to their well-established transformation protocols and high biomass. nih.gov In transgenic plants, raspberry ketone produced via introduced pathways is often rapidly converted into raspberry ketone glucoside by endogenous plant enzymes called UDP-glycosyltransferases. nih.gov

The foundational step for producing raspberry ketone glucoside in plants is the introduction of the necessary biosynthetic genes. nih.gov The key enzymes are benzalacetone synthase (BAS) and raspberry ketone/zingerone synthase 1 (RZS1), which functions as a benzalacetone reductase. researchgate.netnih.gov

Researchers have successfully expressed the RpBAS gene from Rheum palmatum (rhubarb) and the RiRZS1 gene from Rubus idaeus (raspberry) in tobacco (Nicotiana tabacum). nih.govresearchgate.net Overexpression of these two genes alone enabled the de novo production of raspberry ketone, which was then glycosylated by the host plant's machinery. nih.gov To further improve efficiency, a synthetic fusion protein of 4-coumarate:CoA ligase (4CL) and BAS was expressed in Nicotiana benthamiana. nih.gov This strategy helps to directly channel the crucial precursor, p-coumaroyl-CoA, into the raspberry ketone pathway, leading to a remarkable increase in the production of raspberry ketone glucoside, with yields reaching up to 40 µg/g of dry weight. nih.govresearchgate.net

A major challenge in metabolic engineering is competing with native metabolic pathways that use the same precursors. The biosynthesis of raspberry ketone branches off from the general phenylpropanoid pathway at the intermediate p-coumaroyl-CoA, which is also a precursor for flavonoids and lignin. nih.govnih.gov Therefore, strategies to redirect metabolic flux towards the engineered pathway are critical for enhancing product yield. researchgate.netnih.gov

Two main strategies have been employed in transgenic tobacco:

Blocking Competing Pathways : To specifically channel p-coumaroyl-CoA to raspberry ketone synthesis, the entry-point enzyme of the competing flavonoid pathway, chalcone (B49325) synthase (CHS), was silenced using RNA interference (RNAi). researchgate.netnih.gov

Combining the expression of BAS and RZS1 with these metabolic redirection strategies in N. tabacum led to a significant increase in product accumulation. nih.gov Transgenic lines with silenced CHS produced flowers containing up to 0.45 µg/g (fresh weight) of raspberry ketone and 4.5 µg/g of its glycosides, demonstrating that diverting substrate supply is a highly effective strategy for producing target phenylpropanoids in plants. researchgate.netnih.gov

Table 2: Production of Raspberry Ketone and its Glucoside in Transgenic Plants

Table 3: Compound Names Mentioned in the Article

PAP1 Activation and CHS Silencing

Two prominent and effective strategies for boosting precursor supply are the activation of the PRODUCTION OF ANTHOCYANIN PIGMENT 1 (PAP1) transcription factor and the silencing of the chalcone synthase (CHS) gene. The PAP1 transcription factor, originating from Arabidopsis thaliana, is a known activator of the phenylpropanoid pathway. researchgate.netnih.gov Its expression in a host plant can upregulate the genes responsible for producing p-coumaroyl-CoA. researchgate.netresearchgate.net

Chalcone synthase (CHS) is a key enzyme that competes for the same p-coumaroyl-CoA precursor pool to initiate the flavonoid biosynthesis branch of the phenylpropanoid pathway. researchgate.netmdpi.com By suppressing the expression of the CHS gene through RNA interference (RNAi), more p-coumaroyl-CoA is made available for the enzymes that lead to raspberry ketone formation, namely benzalacetone synthase (BAS) and raspberry ketone/zingerone synthase 1 (RZS1). nih.govresearchgate.net

In a study utilizing transgenic tobacco (Nicotiana tabacum), the combination of these strategies proved highly effective. The co-expression of BAS and RZS1 genes along with the AtPAP1 transcription factor and a CHS-RNAi construct led to a significant redirection of the metabolic flux. nih.govresearchgate.net This engineered metabolic shift resulted in a substantial accumulation of raspberry ketone and its glycoside.

The following table summarizes the production levels achieved in transgenic tobacco flowers by combining these metabolic engineering strategies.

| Genetic Modification | Raspberry Ketone (Aglycone) (μg/g FW) | Raspberry Ketone Glucoside (μg/g FW) |

| RZS1-BAS Expression | ~0.1 | ~1.5 |

| RZS1-BAS x CHS-RNAi | 0.45 | 4.5 |

| Data sourced from research on redirecting metabolic flux in transgenic tobacco. nih.govresearchgate.net |

These results demonstrate that enforcing the endogenous substrate supply by activating the upstream phenylpropanoid pathway with PAP1 and blocking a competing pathway via CHS silencing is a powerful strategy for enhancing the production of raspberry ketone glucoside in plant systems. researchgate.net

Bioconversion Utilizing Plant Cell Cultures

Plant cell cultures offer a contained and optimizable system for biotransformation reactions, leveraging the inherent enzymatic machinery of plant cells to convert precursors into high-value compounds. vtt.fi This method has been successfully applied to the production of raspberry ketone, which is often subsequently converted to raspberry ketone glucoside within the cells. acs.orgnih.gov

Elicitation Studies in Cell Suspension Cultures

Elicitation involves the use of signaling molecules (elicitors) to induce a defense or stress response in plant cells, which can lead to an increase in the production of secondary metabolites. mdpi.com In the context of raspberry ketone synthesis, methyl jasmonate, a common elicitor, has been investigated for its ability to boost production in Rubus idaeus (raspberry) cell suspension cultures. dss.go.thnih.gov

Studies have shown that treating raspberry cell cultures with methyl jasmonate can lead to a two- to three-fold increase in the intracellular concentrations of both benzalacetone (the immediate precursor) and raspberry ketone after 24 hours. dss.go.thnih.govsigmaaldrich.com This suggests that the biosynthetic pathway is rapidly inducible. However, the effect can be transient, with metabolite levels returning to baseline after several days. dss.go.th The timing of elicitor addition and its concentration are critical factors influencing the outcome. mdpi.com Interestingly, in some systems, such as tobacco hairy roots, elicitation with methyl jasmonate did not result in increased bioconversion yields, highlighting that the response is species- and system-dependent. nih.gov

| Elicitor | Plant Culture | Concentration | Outcome |

| Methyl Jasmonate | Rubus idaeus cell suspension | 10-50 µM | 2-3 fold increase in raspberry ketone after 24h |

| Methyl Jasmonate | Nicotiana tabacum hairy roots | Not specified | No increase in raspberry ketone production |

| Data compiled from elicitation studies in plant cell cultures. nih.govdss.go.thnih.gov |

Transformation of Substrates (e.g., 4-hydroxybenzalacetone, betuligenol)

A common bioconversion strategy involves feeding inexpensive and readily available precursor substrates to plant cell cultures that possess the necessary enzymatic activities to perform the desired chemical transformation. nih.gov For raspberry ketone production, two primary substrates have been utilized: 4-hydroxybenzalacetone and betuligenol (also known as rhododendrol). nih.govresearchgate.net

Plant cells across various species have demonstrated a widely distributed reductase activity capable of converting 4-hydroxybenzalacetone into raspberry ketone. nih.gov Similarly, an alcohol dehydrogenase activity present in many plant cells can oxidize betuligenol to form raspberry ketone. nih.govgoogle.com

Research using various wild-type and hairy root cultures has demonstrated this capacity. For instance, hairy root cultures of Nicotiana tabacum and cell suspension cultures of Catharanthus roseus have been shown to effectively convert these precursors. nih.gov In many cases, the raspberry ketone produced is then glycosylated by the plant cells, leading to the accumulation of raspberry ketone glucoside, which is often stored in the vacuole. nih.govnih.gov

The table below presents findings from bioconversion studies using different plant cell cultures and substrates.

| Plant Culture | Substrate Fed | Product | Yield/Observation |

| Nicotiana tabacum BY-2 cell suspension | 4-hydroxybenzalacetone | Raspberry Ketone | Successful conversion observed |

| Nicotiana tabacum BY-2 cell suspension | Betuligenol | Raspberry Ketone | Successful conversion observed |

| Catharanthus roseus hairy roots | Betuligenol | Raspberry Ketone | Production of up to 29 µg/g (dry weight) |

| Atropa belladonna hairy roots | Betuligenol | Raspberry Ketone | Successful conversion reported |

| Hyoscyamus muticus hairy roots | Betuligenol | No Raspberry Ketone | Did not show bioconversion |

| Data sourced from bioconversion experiments with various plant cell cultures. acs.orgnih.gov |

This bioconversion approach is attractive as it bypasses the need to engineer the entire biosynthetic pathway in a host organism, instead relying on one or two enzymatic steps that are naturally present in a range of plant species. vtt.finih.gov

Biological Activities in Non Human and in Vitro Systems

Anti-Melanogenic Properties of Raspberry Ketone Glucoside

Recent studies have highlighted the significant whitening activity of raspberry ketone glucoside (RKG) in both laboratory cell cultures and animal models. nih.goveuropeanreview.orgresearchgate.net This has led to investigations into its potential as a skin-lightening agent. chenlangbio.com

Inhibition of Melanin (B1238610) Synthesis in B16F10 Cells (In Vitro)

In a key in vitro study, raspberry ketone glucoside demonstrated a noticeable ability to inhibit melanogenesis in murine B16F10 melanoma cells. nih.goveuropeanreview.org Research has shown that RKG can reduce melanin synthesis in these cells in a dose-dependent manner without causing significant toxicity. scielo.br One study found that at a concentration of 15 mM, raspberry ketone glucoside achieved a melanin inhibition rate of 55.41%. scielo.br This effect is attributed to the downregulation of cellular tyrosinase activity, a crucial enzyme in the melanin production pathway. nih.govpsu.edu

Effects on Melanogenesis in Zebrafish Models (In Vivo)

The anti-melanogenic effects of raspberry ketone glucoside have also been observed in in vivo studies using zebrafish models. nih.goveuropeanreview.org Zebrafish are a common model organism in pigmentation research due to their genetic similarities to humans in melanocyte development. wcrj.net Studies have shown that raspberry ketone glucoside can significantly reduce melanin content on the body surface of zebrafish. researchgate.netscielo.br This in vivo evidence further supports the potential of RKG as a depigmenting agent. nih.gov

Molecular Mechanisms: Involvement of IL6/JAK1/STAT3 Signal Pathway

The inhibitory effect of raspberry ketone glucoside on melanin synthesis appears to be mediated by the activation of the Interleukin-6/Janus kinase 1/Signal transducer and activator of transcription 3 (IL6/JAK1/STAT3) signaling pathway. nih.goveuropeanreview.org Research indicates that RKG activates this pathway, which in turn suppresses the transcriptional activity of Microphthalmia-associated transcription factor (MITFa). nih.govresearchgate.net Further experiments using inhibitors for IL6, JAK1/2, and STAT3 revealed that the anti-melanogenic effect of RKG was reversed, with the STAT3 inhibitor showing the most significant restoration. nih.goveuropeanreview.org This confirms the critical role of the IL6/JAK1/STAT3 pathway in the depigmenting action of raspberry ketone glucoside. nih.gov

Downregulation of MITFa, TYR, and TYRP1a Gene Expression

The activation of the JAK1/STAT3 signaling pathway by raspberry ketone glucoside leads to the downregulation of key genes involved in melanogenesis. nih.gov Specifically, it inhibits the expression of MITFa, which is a master regulator of melanocyte development and differentiation. nih.govnih.gov Consequently, the expression of downstream genes regulated by MITFa, such as tyrosinase (TYR) and tyrosinase-related protein 1a (TYRP1a), is also inhibited. nih.goveuropeanreview.orgresearchgate.net The reduction in the expression of these genes directly contributes to the decreased production of melanin. nih.gov

Research Findings on Raspberry Ketone Glucoside

| Model System | Key Finding | Mechanism |

| B16F10 Melanoma Cells (In Vitro) | Noticeable inhibition of melanogenesis. nih.goveuropeanreview.org | Downregulation of cellular tyrosinase activity. nih.govpsu.edu |

| Zebrafish (In Vivo) | Significant reduction in melanin content. researchgate.netscielo.br | Inhibition of tyrosinase activity. nih.gov |

| Molecular Level | Activation of the IL6/JAK1/STAT3 signaling pathway. nih.goveuropeanreview.org | Inhibition of MITFa transcriptional activity. nih.govresearchgate.net |

| Gene Expression | Downregulation of MITFa, TYR, and TYRP1a genes. nih.goveuropeanreview.orgresearchgate.net | Reduced expression of key melanogenic enzymes. nih.gov |

Role in Plant Physiology and Aroma Development

Storage and Release Mechanisms of Glycosides in Plant Tissues

Glycosides are compounds in which a sugar molecule is bonded to a non-sugar molecule, known as an aglycone. ebsco.com In the case of raspberry ketone glucoside, the aglycone is raspberry ketone. This process of glycosylation serves several key functions in plant physiology.

Glycosylation increases the water solubility of hydrophobic compounds like raspberry ketone, which facilitates their transport and storage within the plant cell. encyclopedia.pubfrontiersin.org These glycosides are often sequestered in the cell's vacuole, effectively detoxifying the cell by isolating potentially reactive compounds from the cytoplasm. nih.gov This storage mechanism allows the plant to accumulate a large pool of these molecules in an inactive, stable form. ebsco.comnih.gov

The release of the active aglycone from its glycoside form is a controlled process, primarily mediated by enzymes called glycosidases (e.g., β-glucosidases). nih.govresearchgate.net These enzymes catalyze the hydrolysis of the glycosidic bond, splitting the glycoside into its sugar and aglycone components. researchgate.net In plants, this enzymatic release is often triggered by specific events such as tissue damage from herbivores or pathogens, or during developmental processes like fruit ripening. frontiersin.orgnih.gov This compartmentalization of the enzyme and its substrate (the glycoside) prevents premature release of the active compound. nih.gov

Contribution of Glycosidically Bound Volatiles to Fruit Aroma Potential

The aroma of many fruits is a complex mixture of volatile organic compounds (VOCs). bohrium.com These volatiles can exist in two forms: free volatiles, which directly contribute to the perceived aroma, and glycosidically bound volatiles, which are non-volatile aroma precursors. researchgate.nettandfonline.com Raspberry ketone glucoside is a prime example of such a glycosidically bound volatile. acs.orgdss.go.th

The enzymatic hydrolysis of these glycosides can be initiated by the fruit's own endogenous enzymes during the ripening process or can be triggered by external factors. researchgate.net For example, the mechanical action of chewing can release enzymes that hydrolyze glycosides, contributing to the flavor perception in the mouth. nih.gov

Dynamics of Glycoside Content During Fruit Maturation

The concentration of raspberry ketone and its glucoside precursor fluctuates significantly during the maturation of the raspberry fruit. The biosynthesis of raspberry ketone starts from the phenylpropanoid pathway, with benzalacetone synthase (BAS) being a key enzyme in this process. nih.gov

Research has shown that the expression of genes involved in raspberry ketone synthesis changes as the fruit develops. For instance, a study on two raspberry varieties, 'Polka' and 'Orange legend', identified a novel gene, RinPKS4, belonging to the polyketide synthase (PKS) superfamily, which is crucial for raspberry ketone synthesis. nih.gov The expression of this gene was found to be highest in ripe fruits, which contradicts the trend of raspberry ketone content during development, suggesting complex regulatory mechanisms. researchgate.net

During the ripening process, there is generally an accumulation of anthocyanins, which are responsible for the red color of the fruit, while compounds like titratable acids tend to decrease. mdpi.com The content of raspberry ketone is also developmentally regulated. Studies have indicated that the levels of intracellular benzalacetone and raspberry ketone can fluctuate, with higher levels observed during periods of rapid growth. dss.go.th As the fruit ripens, the enzymatic release of raspberry ketone from its glucoside form is thought to contribute to the development of the characteristic ripe fruit aroma. researchgate.netmdpi.com

Emerging Research Directions

Elucidating Complex Regulatory Networks in Biosynthesis

The biosynthesis of raspberry ketone and its glucoside originates from the phenylpropanoid pathway, a central metabolic route in plants. The journey begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). researchgate.netnih.gov The key step in raspberry ketone formation is the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA, a reaction mediated by benzalacetone synthase (BAS) to produce p-hydroxybenzalacetone. acs.orgeuropeanreview.org Subsequently, benzalacetone reductase (BAR) reduces this intermediate to yield raspberry ketone. researchgate.neteuropeanreview.org The final step in the formation of raspberry ketone glucoside is the attachment of a glucose molecule, a process catalyzed by glycosyltransferases.

A significant area of current research is the intricate regulatory network that governs this biosynthetic pathway. The production of raspberry ketone is in direct competition with the synthesis of other essential plant compounds, such as flavonoids and lignin, which also utilize p-coumaroyl-CoA as a precursor. europeanreview.orgbiosynth.com Researchers are investigating how plants balance the metabolic flux between these competing pathways.

One key regulatory point is the enzyme chalcone (B49325) synthase (CHS), which diverts p-coumaroyl-CoA towards flavonoid biosynthesis. acs.org Studies have shown that by suppressing CHS expression through RNA interference (RNAi), the metabolic flow can be redirected towards the production of raspberry ketone and its glycosides in transgenic tobacco plants. acs.org Furthermore, the activation of the phenylpropanoid pathway using transcription factors, such as PAP1 from Arabidopsis thaliana, has been shown to enhance the production of these compounds. acs.org

The identification of novel genes involved in the regulation of raspberry ketone synthesis is another active area of research. For instance, a gene named RinPKS4, identified through transcriptome analysis in Rubus idaeus, has been shown to significantly increase raspberry ketone content when overexpressed. acs.org Understanding these complex regulatory mechanisms at the genetic and enzymatic levels is crucial for developing strategies to enhance the production of raspberry ketone glucoside in both natural and engineered systems.

Exploring Novel Biotechnological Production Platforms

While E. coli and Saccharomyces cerevisiae have been the workhorses for the biotechnological production of raspberry ketone, researchers are now exploring a range of novel platforms to overcome the limitations of these conventional systems. nih.govfrontiersin.org These emerging platforms offer potential advantages in terms of yield, scalability, and the ability to produce complex molecules.

One of the most promising novel platforms is cell-free synthetic biochemistry . nih.govresearchgate.netbiorxiv.org This approach utilizes purified enzymes or cell extracts to reconstitute the biosynthetic pathway in vitro, outside the constraints of a living cell. nih.govresearchgate.net Cell-free systems offer several advantages, including the ability to bypass cellular toxicity issues associated with high concentrations of intermediates or the final product, and the precise control over reaction conditions and enzyme concentrations. researchgate.netbiorxiv.org Research has demonstrated that a cell-free system can achieve up to 100% conversion of precursors like L-tyrosine to raspberry ketone. nih.govresearchgate.net This platform is seen as a potentially scalable and cost-efficient route for the industrial synthesis of raspberry ketone. researchgate.net

Plant-based systems , beyond stable transformation of tobacco, are also being investigated. Plant cell suspension cultures of Rubus idaeus have been shown to produce raspberry ketone, and the production can be enhanced by the addition of elicitors like methyl jasmonate. dss.go.thHairy root cultures of Catharanthus roseus have also been used for the bioconversion of precursors to raspberry ketone, yielding up to 29 µg/g dry weight. acs.org These plant-based systems offer the advantage of producing glycosylated forms of the compound, which can be more stable and have different biological activities.

Other microbial hosts are also being explored. Corynebacterium glutamicum , a gram-positive bacterium known for its use in amino acid production, has been engineered to produce raspberry ketone from p-coumaric acid with titers of up to 99.8 mg/L. nih.govfrontiersin.org The fungus Nidula niveo-tomentosa and the bacterium Pseudomonas putida are also being investigated as potential production hosts. researchgate.net The exploration of these diverse platforms is crucial for developing sustainable and economically viable methods for producing raspberry ketone glucoside and related compounds.

Further Characterization of Biological Pathways and Molecular Targets in Model Organisms

Recent research has shed light on the diverse biological activities of raspberry ketone glucoside, extending its relevance beyond the flavor and fragrance industry. A significant focus of these investigations has been its effects on skin pigmentation and lipid metabolism, with studies utilizing both in vitro cell models and in vivo animal models.

One of the most well-documented effects of raspberry ketone glucoside is its ability to inhibit melanin (B1238610) synthesis . researchgate.netacs.orgeuropeanreview.org This has led to its use as a whitening agent in cosmetics. researchgate.netacs.org Studies have shown that raspberry ketone glucoside can inhibit the activity of tyrosinase, a key enzyme in melanin production. biosynth.com More detailed mechanistic studies have revealed that its anti-melanogenic activity is mediated through the IL-6/JAK1/STAT3 signaling pathway . europeanreview.orgnih.gov By activating this pathway, raspberry ketone glucoside inhibits the transcriptional activity of microphthalmia-associated transcription factor (MITFa), which in turn downregulates the expression of tyrosinase (TYR) and tyrosinase-related protein 1a (TYRP1a), ultimately leading to reduced melanin production. europeanreview.orgnih.gov These findings have been demonstrated in both B16F10 melanoma cells and in zebrafish models. europeanreview.org

In addition to its effects on pigmentation, raspberry ketone has been shown to influence lipid metabolism . Structurally similar to capsaicin, raspberry ketone has been found to accelerate lipolysis in vitro and prevent high-fat diet-induced increases in body and liver weight in animal models. researchgate.netacs.org It appears to exert these effects by increasing norepinephrine-induced lipolysis in white adipocytes. acs.org Furthermore, raspberry ketone has been shown to have an inhibitory effect on α-glucosidase, suggesting a potential role in managing blood sugar levels. mdpi.com

Raspberry ketone glucoside has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that degrade collagen and contribute to wrinkle formation. biosynth.com Its antioxidant properties are also of interest, with studies demonstrating its ability to act as a free radical scavenger. ashland.com

The table below summarizes some of the key biological effects and the model systems in which they were observed.

| Biological Effect | Model Organism/System | Molecular Target/Pathway | Reference(s) |

| Inhibition of Melanin Synthesis | B16F10 cells, Zebrafish | IL-6/JAK1/STAT3 pathway, Tyrosinase | researchgate.neteuropeanreview.orgnih.gov |

| Accelerated Lipolysis | Rat epididymal fat cells, Mice | Norepinephrine-induced lipolysis | researchgate.netacs.org |

| Inhibition of Matrix Metalloproteinases | In vitro | Matrix Metalloproteinases | biosynth.com |

| Inhibition of α-glucosidase | In silico docking analysis | α-glucosidase | mdpi.com |

| Antioxidant Activity | In vitro | Free radicals | ashland.com |

Investigating the Role of Raspberry Ketone Glucoside in Diverse Plant Species

While raspberry ketone is famously known as the characteristic aroma compound of red raspberries (Rubus idaeus), its presence and function in a wider range of plant species are subjects of ongoing investigation. acs.orgnih.gov Understanding the natural role of raspberry ketone glucoside in plants can provide valuable insights for its biotechnological production and potential applications.

Raspberry ketone and its glucoside have been detected in various fruits, including other berries, grapes, and apples, although typically in very low concentrations. dss.go.th In raspberries, the accumulation of these compounds is associated with fruit maturation. dss.go.th The glycosylated form, raspberry ketone glucoside, is often the predominant form found in plant tissues, acting as a stable, non-volatile precursor that can release the aromatic aglycone upon enzymatic hydrolysis. nih.gov

Recent studies involving the heterologous production of raspberry ketone in transgenic tobacco plants (Nicotiana tabacum) have provided further insights into its accumulation and storage in plants. In these engineered plants, raspberry ketone is primarily found as its glucoside in the leaves and flowers. researchgate.netnih.govresearchgate.net This suggests that glycosylation is a common mechanism for storing this phenylbutanoid in plant cells.

The biosynthesis of raspberry ketone glucoside is part of the broader phenylpropanoid pathway , which is known to be involved in plant defense against herbivores and pathogens. researchgate.net Phenolic compounds derived from this pathway often have antimicrobial and insecticidal properties. mdpi.com While the specific defensive role of raspberry ketone glucoside has not been extensively studied, its production can be induced in plant cell cultures by elicitors like methyl jasmonate, which are known to trigger plant defense responses. dss.go.th This suggests that raspberry ketone glucoside may play a role in protecting plants from various biotic stresses.

Furthermore, the metabolic profile of different raspberry species and even different parts of the berry can vary significantly, influencing their antioxidant capacities. frontiersin.org This highlights the importance of studying the distribution and function of raspberry ketone glucoside in a broader range of plant species and tissues to fully understand its ecological significance.

Q & A

Q. Can RKG’s anti-inflammatory properties synergize with its depigmenting effects in complex dermatological models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.